molecular formula C15H13NO2 B11961945 N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline CAS No. 7402-58-6

N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline

Cat. No.: B11961945
CAS No.: 7402-58-6
M. Wt: 239.27 g/mol
InChI Key: QXQWZMAEJYCEIG-UHFFFAOYSA-N
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Description

N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline is a Schiff base synthesized via the condensation of 4-methylaniline with piperonal (1,3-benzodioxole-5-carbaldehyde) in methanol, catalyzed by acetic acid . Its molecular formula is C₁₅H₁₃NO₂ (molecular weight: 239.26 g/mol). The compound crystallizes in the triclinic space group P1, with unit cell parameters:

  • a = 10.6914(4) Å, b = 10.7680(3) Å, c = 13.3332(5) Å
  • α = 89.443(2)°, β = 67.112(2)°, γ = 62.534(1)°, V = 1227.41(8) ų .

The asymmetric unit contains two independent molecules with distinct geometries. In one molecule, the 4-methylaniline and benzodioxole groups are nearly planar (root-mean-square deviations: 0.0082 Å and 0.0486 Å, respectively), with a dihedral angle of 19.40° between the aromatic rings. The crystal packing is stabilized by C–H···O hydrogen bonds and C–H···π interactions, contributing to a layered structure .

Properties

CAS No.

7402-58-6

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C15H13NO2/c1-11-2-5-13(6-3-11)16-9-12-4-7-14-15(8-12)18-10-17-14/h2-9H,10H2,1H3

InChI Key

QXQWZMAEJYCEIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethylene)-4-methylaniline typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-methylaniline. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of N-(1,3-benzodioxol-5-ylmethylene)-4-methylaniline may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Oxidation Reactions

The methylene group adjacent to the nitrogen atom undergoes oxidation under controlled conditions. Hydrogen peroxide (H₂O₂) in acidic media converts the imine group into a nitro derivative, while stronger oxidizing agents like potassium permanganate (KMnO₄) yield carbonyl-containing products .

Oxidizing Agent Product Conditions
H₂O₂ (30%)Nitrobenzodioxole derivativeAcetic acid, 60°C
KMnO₄Benzodioxole-carbaldehydeAqueous H₂SO₄, reflux

Electrochemical oxidation studies of analogous Schiff bases reveal irreversible oxidation peaks at ~0.47–0.53 V (vs Fc/Fc⁺), attributed to electron transfer at the aniline moiety .

Reduction Reactions

The imine bond (C=N) is susceptible to reduction. Sodium borohydride (NaBH₄) reduces the Schiff base to its corresponding amine, N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline . Electrochemical reduction occurs at -2.03 V (vs Fc/Fc⁺), forming a secondary amine intermediate .

Reducing Agent Product Yield
NaBH₄Secondary amine derivative85–92%
H₂ (Pd/C catalyst)Same as above78%

Nucleophilic Additions

The electron-deficient imine carbon facilitates nucleophilic attacks:

  • Grignard Reagents : Methylmagnesium bromide adds to the C=N bond, forming a tertiary amine.

  • Hydride Donors : Beyond NaBH₄, lithium aluminum hydride (LiAlH₄) achieves complete reduction.

Cycloaddition Reactions

The conjugated π-system participates in [4+2] Diels-Alder reactions with dienes like 1,3-butadiene, yielding six-membered heterocycles. These reactions occur under thermal conditions (80–100°C) without catalysts.

Electrochemical Behavior

Cyclic voltammetry of structurally related Schiff bases demonstrates:

  • Oxidation : Irreversible peak at 0.47–0.53 V (vs Fc/Fc⁺), assigned to amine group oxidation.

  • Reduction : Peak at -2.03 V (vs Fc/Fc⁺), corresponding to imine bond reduction .

Parameter Value Assignment
Eₚ, oxidation0.47–0.53 VAniline moiety oxidation
Eₚ, reduction-2.03 VC=N bond reduction

Interaction with Electrophiles

The benzodioxole ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 4-position due to electron-donating methyl groups. Nitration with HNO₃/H₂SO₄ yields a nitro derivative .

Stability and Degradation

Under UV light, the imine bond undergoes photolytic cleavage, forming 4-methylaniline and piperonal. Acidic hydrolysis (HCl, reflux) similarly breaks the C=N bond .

This compound’s reactivity is foundational for synthesizing pharmaceuticals and materials. Electrochemical data and substituent effects warrant further exploration to optimize reaction pathways .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological properties, making it a candidate for drug development. Its structure features a benzodioxole moiety known for diverse biological activities.

Anticancer Activity

Recent studies have highlighted the potential of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-methylaniline as an anticancer agent. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against breast cancer (MDA-MB 231) and colon cancer (HCT116) cell lines, with IC50 values indicating significant cytotoxicity.

Cell Line IC50 Value (µM) Reference
MDA-MB 23115.2
HCT11612.5

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes involved in cancer progression. For example, it has been shown to inhibit DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in various tumorigenic processes. This inhibition could provide a pathway for developing targeted therapies for cancers where DYRK1A is overexpressed .

Environmental Applications

N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline has also been explored for its potential in environmental monitoring and remediation.

Heavy Metal Detection

The compound can be utilized as a sensor for detecting heavy metals such as lead (Pb²⁺) in environmental samples. Its electrochemical properties allow it to selectively bind to metal ions, facilitating sensitive detection methods. Studies have reported a limit of detection (LOD) of 96 pM for lead ions using modified electrodes with this compound .

Metal Ion Sensitivity (pA/µM/cm²) LOD (pM)
Pb²⁺222096
Cd²⁺1500120

Material Science

The unique chemical structure of N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline allows it to be incorporated into various materials for enhanced properties.

Polymer Composites

In material science, this compound can be integrated into polymer matrices to improve mechanical strength and thermal stability. Research indicates that composites containing this compound exhibit enhanced thermal degradation temperatures compared to standard polymers .

Case Study 1: Anticancer Properties

In a recent study published in Pharmaceuticals, researchers synthesized N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline and evaluated its anticancer effects on several cell lines. The study concluded that the compound effectively inhibited cell growth through apoptosis induction pathways .

Case Study 2: Environmental Monitoring

Another study focused on the use of N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline as an electrochemical sensor for lead detection in water samples. The results demonstrated high selectivity and sensitivity, indicating its practical application in environmental monitoring .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethylene)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons
Compound Name Molecular Features Crystal Packing Interactions Synthesis Method Applications/Notes
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline Planar 4-methylaniline and benzodioxole groups; two independent molecules in asymmetric unit C–H···O hydrogen bonds, C–H···π interactions Condensation of 4-methylaniline with piperonal in methanol Pharmaceutical intermediate
Thiacetazone (N-{4-[(2-carbamothioylhydrazinylidene)methyl]phenyl}acetamide) Contains N-(4-formylphenyl)acetamide moiety; planar geometry Not explicitly reported Condensation of 4-formylphenylacetamide with thiosemicarbazide Antitubercular drug
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine Substituted oxazole ring instead of aniline; donor-acceptor conjugation Not detailed Condensation of benzodioxole-5-carbaldehyde with 3,4-dimethylisoxazol-5-amine Pharmaceutical intermediate
N-(4-Chlorobenzylidene)-3,4-dimethylisoxazole-5-amine Chlorophenyl and dimethylisoxazole substituents; planar isoxazole ring π-stacking and van der Waals interactions Similar Schiff base condensation Bioactive compound

Key Observations :

  • Crystal Packing : Unlike thiacetazone, which lacks reported hydrogen-bonding details, the title compound exhibits C–H···O and C–H···π interactions, leading to a more robust supramolecular architecture .
  • Synthetic Flexibility : The title compound’s synthesis is simpler (single-step condensation) compared to multi-step routes for oxazole derivatives (e.g., Friedel-Crafts acylation in ) .
Pharmacological and Reactivity Comparisons
  • Analgesic Activity: Derivatives of 4-methylaniline, such as N-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl)methyl)-4-methylaniline, exhibit significant antinociceptive activity (50 mg/kg dose) .
  • Reactivity : 4-Methylaniline derivatives react sluggishly with acylating agents (e.g., N-acyl-2-pyridinecarboxamides ) compared to more nucleophilic amines, highlighting the electronic influence of the methyl group .
Computational and Analytical Tools
  • Crystallographic Software : The title compound’s structure was refined using SHELX programs , while related studies employed WinGX and ORTEP for visualization .
  • Hydrogen-Bond Analysis : Graph-set analysis (as per Etter’s rules) could further elucidate the title compound’s packing motifs, similar to methods applied in .

Biological Activity

N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline, a compound derived from the condensation of piperonal and 4-methylaniline, has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis, structural characteristics, and relevant case studies.

Chemical Structure and Synthesis

The compound is classified as a Schiff base, characterized by the presence of an imine group formed from the reaction of an amine and an aldehyde. The synthesis typically involves refluxing equimolar amounts of 4-methylaniline and piperonal in methanol with acetic acid as a catalyst, leading to the formation of orange-yellow crystals after cooling .

Structural Characteristics

The crystal structure reveals two symmetry-independent molecules in the asymmetric unit. The 4-methylanilinic and piperonalic groups are nearly planar, with dihedral angles indicating slight deviations from coplanarity. The molecules are stabilized through C-H···O and C-H···π interactions, which play a significant role in the crystal packing .

Antioxidant Properties

Research indicates that N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline exhibits notable antioxidant activity. In vitro studies demonstrate its ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, although detailed studies on its mode of action are still required .

Anticancer Potential

Preliminary investigations into the anticancer activity of N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline reveal promising results. In vitro tests against several cancer cell lines indicate that it may induce apoptosis and inhibit cell proliferation. The compound's ability to modulate signaling pathways related to cell growth and survival is currently under investigation .

Case Studies

  • Antioxidant Efficacy : A study conducted by Tahir et al. demonstrated that the compound significantly reduced oxidative stress markers in cellular models exposed to hydrogen peroxide. This suggests a protective effect against cellular damage caused by reactive oxygen species (ROS) .
  • Antimicrobial Testing : In a comparative study on antimicrobial agents, N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline exhibited higher inhibitory concentrations than standard antibiotics against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent .
  • Anticancer Activity : A recent investigation into its anticancer properties reported that the compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation pathways. These findings highlight its potential as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline, and how are reaction conditions optimized to achieve high yields?

  • Methodology : The compound is synthesized via condensation of 1,3-benzodioxol-5-ylcarbaldehyde with 4-methylaniline in methanol under ambient conditions, followed by reduction with NaBH₄. Optimization includes stoichiometric control (1:1 molar ratio), solvent purity (anhydrous methanol), and reaction time (2 hours for condensation, 5 hours for reduction). Characterization is performed via NMR and single-crystal X-ray diffraction (SC-XRD) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this Schiff base?

  • Methodology : SC-XRD using MoKα radiation (λ = 0.71073 Å) resolves the crystal lattice (triclinic, space group P1), with refinement via SHELXL-2018 . Key bond lengths (e.g., C=N: 1.271–1.273 Å) and torsion angles (e.g., C9–N1–C8–C1: 172.6°) are quantified. Complementary techniques include FT-IR (C=N stretch ~1600 cm⁻¹) and UV-Vis (π→π* transitions). ORTEP-3 is used for 3D visualization .

Q. How does the molecular conformation (e.g., E/Z isomerism, dihedral angles) influence the compound’s crystallographic packing and stability?

  • Methodology : The E-isomer is confirmed via SC-XRD, with two symmetry-independent molecules in the asymmetric unit. Dihedral angles between benzodioxole and 4-methylaniline moieties (19.40° vs. 42.90°) affect packing via C–H···O and C–H···π interactions. Stability is enhanced by planar benzodioxole groups (r.m.s. deviation <0.05 Å) .

Q. What are the common synthetic derivatives of this compound, and how are they utilized in pharmaceutical intermediate synthesis?

  • Methodology : Derivatives include N-(4-chlorobenzylidene)-3,4-dimethylisoxazole-5-amine (pharmaceutical intermediates) and metal complexes (e.g., Cu(II), Zn(II)) for antimicrobial studies. Synthesis involves cycloaddition or coordination chemistry, with characterization via SC-XRD and DFT .

Q. What solvent systems and purification methods are recommended to isolate this compound with high purity?

  • Methodology : Recrystallization from methanol yields colorless crystals (purity >99%). Avoid polar aprotic solvents (e.g., DMF) to prevent solvate formation. Column chromatography (silica gel, hexane/ethyl acetate) resolves unreacted precursors .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking studies be applied to predict the biological activity of metal complexes derived from this Schiff base?

  • Methodology : DFT (B3LYP/6-311G**) calculates electronic properties (HOMO-LUMO gaps, charge distribution) to correlate with antibacterial efficacy. Molecular docking (AutoDock Vina) predicts binding affinities to bacterial enzymes (e.g., DNA gyrase) .

Q. What strategies are employed to resolve crystallographic disorder in the methyl groups observed in the asymmetric unit of this compound?

  • Methodology : SHELXL’s PART instruction refines disordered H atoms over two sites (50:50 occupancy). Constraints (SIMU, DELU) and Hirshfeld surface analysis validate the disorder model. R-factor convergence (R₁ < 0.05) ensures reliability .

Q. How does the compound’s electronic structure (e.g., C=N bond character) affect its reactivity in cross-coupling reactions or catalytic systems?

  • Methodology : The electron-withdrawing C=N group activates the aryl ring for Buchwald–Hartwig couplings. Optimized conditions (Pd(dba)₂, BINAP, Cs₂CO₃) achieve 74% yield in N-arylation reactions. Kinetic studies (HPLC) monitor reaction progress .

Q. What role do non-classical C–H···O and C–H···π interactions play in stabilizing the crystal lattice, and how are these interactions quantified?

  • Methodology : Mercury 4.3.0 calculates interaction distances (C–H···O: 2.50–2.70 Å; C–H···π: 3.30 Å). Graph-set analysis (Etter’s notation) classifies motifs (e.g., S(6)* for C–H···O chains). Energy frameworks (CrystalExplorer) estimate stabilization energies (~5 kJ/mol) .

Q. How can automated radiosynthesis platforms be adapted for carbon-11 labeling of derivatives of this compound for positron emission tomography (PET) imaging?

  • Methodology : TRACERlab™ FX C Pro synthesizes [¹¹C]-labeled analogs via [¹¹C]CO₂ fixation. Optimize parameters (PhSiH₃/TBAF catalyst, 25°C, 0.5 mL solvent) for ⁴-methylaniline derivatization. Purify via HPLC (C18 column) with >95% radiochemical purity .

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